molecular formula C12H22N2O3 B1531342 1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid CAS No. 1410317-26-8

1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid

Cat. No. B1531342
M. Wt: 242.31 g/mol
InChI Key: BVXBMYCKERSZNB-UHFFFAOYSA-N
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Description

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Synthesis Analysis

Azetidines are typically synthesized using a variety of coupling-type reactions . An example of a synthesis method involves the reaction of tert-butyl 3-cyanoazetidine-1-carboxylate with a solution of sodium hydroxide in methanol .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . The exact structure of “1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid” would depend on the specific arrangement of its functional groups.


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions due to their ring strain . These reactions can be triggered under appropriate conditions . The specific reactions that “1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid” can undergo would depend on its functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their specific structure . For example, 3-Azetidinecarboxylic acid has a melting point of 286 °C (dec.) .

Scientific Research Applications

Role in Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid, a structural analog of this compound, has been studied for its effects on protein synthesis and ion transport. It does not inhibit protein assembly, but the proteins formed are ineffective as enzymes, impacting ion transport in plants. This research sheds light on the relationship between protein synthesis and ion transport, suggesting potential applications in understanding protein malfunction and its effects on cellular processes (Pitman et al., 1977).

Influence on Peptide Activity

Studies on azetidine-2-carboxylic acid analogs with various heteroatomic side chains offer insights into the influence of conformation on peptide activity. These orthogonally protected amino acid-Aze chimeras serve as tools for studying this influence, suggesting applications in peptide-based therapeutics and research (Sajjadi & Lubell, 2008).

Applications in Organic Synthesis

The reaction of similar compounds with carboxylic acids and cyclic 1,3-diketones demonstrates the potential for organic synthesis, yielding rearranged adducts. These findings indicate applications in the synthesis of complex organic molecules, which could be beneficial in the development of pharmaceuticals and materials science (Vittorelli et al., 1974).

Antimicrobial Activity

Alkaloid compounds related to azetidines, isolated from Albizia lebbeck L. leaves, have shown antimicrobial activity against pathogenic bacteria of urinary tracts. This suggests the potential for developing novel antimicrobial agents from azetidine derivatives, providing a basis for further pharmaceutical research and development (Shenta & Al-Maliki, 2019).

Safety And Hazards

Azetidines should be handled with care. They should not be used for food, drug, pesticide or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

Azetidines are increasingly being used in medicinal chemistry and organic synthesis . Future research will likely focus on developing new methods for their synthesis and functionalization, as well as exploring their potential applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

1-[2-[di(propan-2-yl)amino]-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-8(2)14(9(3)4)11(15)7-13-5-10(6-13)12(16)17/h8-10H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXBMYCKERSZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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